2-(4-Aminophenyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(4-Aminophenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that features a pyrimidine ring substituted with an aminophenyl group at the 2-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl halide reacts with the pyrimidine ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a pyrimidine derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halides and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Aminophenyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)pyrimidine-5-carboxylic acid
- 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid
- 2-(4-Nitrophenyl)pyrimidine-5-carboxylic acid
Uniqueness
2-(4-Aminophenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the amino group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their properties and applications.
Biological Activity
2-(4-Aminophenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory effects. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antibacterial Activity
Research indicates that pyrimidine derivatives can serve as potent antibacterial agents. A study focused on compounds similar to this compound demonstrated their effectiveness against various bacterial strains by targeting essential enzymes in the methylerythritol phosphate pathway, which is crucial for isoprenoid biosynthesis in bacteria but absent in mammals .
Table 1: Antibacterial Activity of Pyrimidine Derivatives
Compound | Target Bacteria | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Burkholderia pseudomallei | 32 | |
Other pyrimidine derivatives | Escherichia coli, Klebsiella pneumoniae | 16-64 |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies have shown that modifications in the structure significantly affect cytotoxicity against human cancer cells. For instance, compounds with free amino groups exhibit enhanced potency compared to those with acetylamino substitutions .
Case Study: Cytotoxicity Evaluation
In a study involving A549 human lung adenocarcinoma cells, compounds structurally similar to this compound were tested for their ability to inhibit cell proliferation. The results indicated that certain derivatives reduced cell viability significantly compared to standard chemotherapeutics like cisplatin .
Table 2: Anticancer Activity of Pyrimidine Derivatives
Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidine derivatives have also been documented. Compounds similar to this compound showed significant inhibition of COX-2 activity, making them potential candidates for treating inflammatory diseases .
Table 3: Inhibition of COX Enzymes
Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | Reference |
---|---|---|---|
This compound | >10 | 0.04 | |
Other derivatives | <10 | <0.04 |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications at specific positions on the pyrimidine ring can enhance biological activity. For example, the presence of an amino group at the para position relative to the carboxylic acid significantly increases both antibacterial and anticancer activities, while substitutions on the phenyl ring can modulate these effects.
Properties
Molecular Formula |
C11H9N3O2 |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-(4-aminophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,12H2,(H,15,16) |
InChI Key |
ABKFNRSPSJHUNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)N |
Origin of Product |
United States |
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